(2S,3R)-3-phenylaziridine-2-carboxylic Acid
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Overview
Description
(2S,3R)-3-phenylaziridine-2-carboxylic acid is a chiral aziridine derivative with significant interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an aziridine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-phenylaziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylglycine derivatives with suitable reagents to form the aziridine ring. For instance, the cyclization of N-phenylglycine with a halogenating agent like thionyl chloride, followed by treatment with a base, can yield the desired aziridine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-phenylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reagents and conditions used .
Scientific Research Applications
(2S,3R)-3-phenylaziridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-phenylaziridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-dibromo-3-phenylpropanoic acid: This compound shares structural similarities with (2S,3R)-3-phenylaziridine-2-carboxylic acid but contains bromine atoms instead of an aziridine ring.
(2S,3R)-3-amino-2-hydroxydecanoic acid: Another chiral compound with a different functional group arrangement, used in the synthesis of natural products.
Uniqueness
The uniqueness of this compound lies in its aziridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable tool in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-phenylaziridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7(10-8)6-4-2-1-3-5-6/h1-5,7-8,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLHYBBSCUCHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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